Product packaging for Myristyl neopentanoate(Cat. No.:CAS No. 144610-93-5)

Myristyl neopentanoate

Cat. No.: B115704
CAS No.: 144610-93-5
M. Wt: 298.5 g/mol
InChI Key: DCWZELMIUJYGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Class of Alkyl Esters

Alkyl esters are a broad category of organic compounds formed from the reaction of an alcohol with a carboxylic acid. cir-safety.org In cosmetic science, they are widely used as emollients, skin-conditioning agents, solvents, and plasticizers. cosmeticsinfo.orgnih.gov Myristyl neopentanoate is a specific member of this family, distinguished by the particular alcohol and acid from which it is derived. ontosight.ai

This compound is the ester formed from the reaction of myristyl alcohol (tetradecanol) and neopentanoic acid (also known as 2,2-dimethylpropanoic acid or pivalic acid). ontosight.ai This structure consists of a long, straight-chain C14 alkyl group from the alcohol and a highly branched, compact C5 acyl group from the acid. vulcanchem.com The branching in the neopentanoate portion, with a central carbon atom bonded to three methyl groups, is a key feature influencing its properties. vulcanchem.com

The compound is identified by several names and codes in scientific and regulatory contexts. Its IUPAC name is tetradecyl 2,2-dimethylpropanoate. nih.gov Other common synonyms include tetradecyl pivalate (B1233124) and AEC this compound. ontosight.ai

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name tetradecyl 2,2-dimethylpropanoate nih.gov
Common Names This compound, Tetradecyl pivalate ontosight.aivulcanchem.com
CAS Number 144610-93-5 nih.govchemicalbook.comspecialchem.com
Molecular Formula C₁₉H₃₈O₂ nih.gov

| UNII Code | VB73L6241E | ontosight.ai |

The properties of this compound are often understood by comparing it to other branched-chain esters used in cosmetics, such as isostearyl neopentanoate and octyldodecyl neopentanoate. cir-safety.orgalzointernational.com The branching in the molecular structure significantly impacts the physical properties of these esters. google.com Compared to their straight-chain counterparts, branched-chain esters often exhibit lower melting points, reduced greasiness, and enhanced spreadability on the skin. ontosight.aiaston-chemicals.com

The neopentanoate (pivalate) group in this compound provides a high degree of branching, which contributes to its hydrolytic stability and resistance to oxidation, preventing rancidity. google.comaston-chemicals.com This makes it a stable component in formulations. Other branched esters, like isostearyl neopentanoate, feature branching in the alcohol portion of the molecule. cir-safety.org The choice between these esters allows formulators to fine-tune the sensory characteristics and performance of a product, such as achieving a specific skin feel, from light and non-greasy to more substantive and moisturizing. alzointernational.comaston-chemicals.com

Table 2: Comparative Properties of Selected Branched-Chain Esters

Compound Alcohol Component Acid Component Key Structural Feature Typical Application Note
This compound Myristyl Alcohol (C14, straight) Neopentanoic Acid (C5, branched) Highly branched acid moiety Non-greasy mineral oil alternative. alzointernational.com
Isostearyl Neopentanoate Isostearyl Alcohol (C18, branched) Neopentanoic Acid (C5, branched) Branching on both alcohol and acid Used for superior spreadability.
Octyldodecyl Neopentanoate Octyldodecyl Alcohol (C20, branched) Neopentanoic Acid (C5, branched) Long, branched alcohol chain Solubilizer for organic sunscreens. alzointernational.com

| Cetearyl Ethylhexanoate | Cetearyl Alcohol (C16-18, straight) | 2-Ethylhexanoic Acid (C8, branched) | Branching on the acid moiety | Emollient with specific sensory profile. |

Historical Development and Evolution of this compound in Research

The development of branched-chain esters for cosmetics was driven by the need for ingredients with improved sensory properties and stability compared to natural fats and straight-chain esters. google.com Research highlighted that branched structures could impart desirable characteristics like better spreadability and reduced occlusivity. google.com this compound emerged within this context as a synthetic emollient. Its history in research is closely tied to its use in the cosmetics industry.

Its inclusion in the Cosmetic Ingredient Review (CIR) Expert Panel assessments reflects its established use in personal care products. cir-safety.orgcosmeticsinfo.org The CIR first reviewed a group of alkyl esters in 1997 and has since expanded its safety assessments to include a large family of these ingredients, including this compound, based on similarities in structure, properties, and function. cosmeticsinfo.orgcir-safety.org These reviews, which compile available scientific data, show its continued presence in formulations and the ongoing evaluation of its use. cir-safety.orgcir-safety.org Companies specializing in cosmetic ingredients have developed and marketed this compound as a functional emollient, often positioned as an alternative to mineral oil, offering a non-greasy feel. alzointernational.com

Significance and Rationale for Ongoing Academic Inquiry on this compound

The continued academic and industrial interest in this compound is based on several key factors. Its primary function is as a skin-conditioning agent and emollient, where it helps to soften and smooth the skin. specialchem.comcosmileeurope.eu The unique combination of a straight-chain alcohol and a branched-chain acid gives it a desirable sensory profile—lubricating but non-greasy—which remains highly sought after in cosmetic formulation. alzointernational.com

Furthermore, the chemical stability conferred by the neopentanoate group is a significant advantage. google.com This steric hindrance makes the ester bond less susceptible to hydrolysis, which is important for maintaining the integrity of formulations with a wide pH range. aston-chemicals.com This stability also makes it resistant to oxidation. google.com

Ongoing research is also driven by the broader trend of seeking alternatives to traditional emollients like certain silicones. aston-chemicals.com Esters like this compound provide formulators with tools to create products with specific textures and performance characteristics. Therefore, inquiry continues into its behavior in various systems, such as its ability to wet and disperse pigments in color cosmetics or its role in solubilizing other active ingredients. alzointernational.comaston-chemicals.com The periodic re-evaluation by bodies like the CIR also necessitates up-to-date research on its properties and applications to support its continued use. cir-safety.orgnih.gov

Table 3: Physicochemical Properties of this compound

Property Value/Description Source(s)
Molecular Weight 298.5 g/mol vulcanchem.comnih.gov
Physical State Likely a colorless to pale yellow liquid at room temperature vulcanchem.com
Boiling Point (Predicted) 332.3 ± 10.0 °C vulcanchem.com
Density (Predicted) 0.863 ± 0.06 g/cm³ vulcanchem.com
Solubility Insoluble in water; soluble in most organic solvents vulcanchem.com

| XLogP3 (Lipophilicity) | 8.1 | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B115704 Myristyl neopentanoate CAS No. 144610-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144610-93-5

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

tetradecyl 2,2-dimethylpropanoate

InChI

InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3

InChI Key

DCWZELMIUJYGMS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)(C)C

Other CAS No.

144610-93-5

Origin of Product

United States

Synthetic Pathways and Reaction Engineering of Myristyl Neopentanoate

Fundamental Esterification Reaction Mechanisms

The formation of myristyl neopentanoate can be accomplished through several esterification methods, with acid-catalyzed and enzymatic pathways being the most prominent.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for producing esters like this compound. cir-safety.org This process involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst.

Mechanism: The reaction mechanism proceeds through several key steps:

Protonation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of neopentanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. byjus.com

Nucleophilic Attack by the Alcohol: The oxygen atom of myristyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated to yield the final ester, this compound, and regenerates the acid catalyst. byjus.com

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The choice of catalyst can influence the reaction rate. To drive the equilibrium towards the product side and achieve high yields, water, a byproduct of the reaction, is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

An increasingly popular and "greener" alternative to chemical catalysis is enzymatic esterification. mdpi.com This method utilizes lipases as biocatalysts to facilitate the reaction under milder conditions. mdpi.com

Principles of Biocatalysis: Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), are highly efficient in catalyzing the esterification of fatty acids and alcohols. researchgate.netnih.gov The enzymatic process offers several advantages:

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which helps to prevent the thermal degradation of reactants and products. researchgate.net

High Selectivity: Lipases can be highly specific, reducing the formation of unwanted byproducts and simplifying purification processes.

Environmental Benefits: Biocatalysis avoids the use of harsh acids and solvents, making the process more environmentally friendly. mdpi.com

The biocatalytic synthesis of esters like myristyl myristate has been shown to achieve high conversion rates, often exceeding 98%, by removing the water byproduct under vacuum. researchgate.netnih.gov This approach leads to high-purity products. mdpi.com

Reactant Selection and Stoichiometry for this compound Synthesis

The properties of the reactants, myristyl alcohol and neopentanoic acid, are crucial for the successful synthesis of this compound.

Myristyl alcohol, also known as 1-tetradecanol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH. atamanchemicals.com It is a white, waxy solid at room temperature and is practically insoluble in water. atamanchemicals.comatamanchemicals.com

PropertyValue
Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
Appearance White waxy solid
Solubility Insoluble in water, soluble in diethyl ether, slightly soluble in ethanol (B145695)
Data sourced from multiple references. atamanchemicals.comatamanchemicals.comatamankimya.com

For esterification, myristyl alcohol serves as the alcohol component. Its long carbon chain contributes to the emollient and lubricating properties of the resulting ester. atamanchemicals.com Myristyl alcohol can be derived from natural sources like coconut or palm kernel oil through the hydrogenation of myristic acid or its esters. atamanchemicals.comatamankimya.com

Neopentanoic acid, also known as pivalic acid or 2,2-dimethylpropanoic acid, is a carboxylic acid with a highly branched structure. ontosight.ai This steric hindrance around the carboxyl group significantly influences its reactivity.

PropertyValue
Molecular Formula C5H10O2
Common Name Pivalic Acid
Structure (CH3)3CCOOH
Data sourced from multiple references. ontosight.aigoogle.com

The bulky tert-butyl group in neopentanoic acid makes the esterification reaction slower compared to linear carboxylic acids. softbeam.net However, once formed, the resulting neopentanoate esters exhibit enhanced hydrolytic stability, meaning they are more resistant to being broken down by water, which is a desirable property in many applications. softbeam.net

Optimization of Synthesis Parameters for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

Key Optimization Parameters:

Molar Ratio of Reactants: While a stoichiometric ratio of 1:1 for the alcohol and acid is the theoretical requirement, using a slight excess of one reactant, often the alcohol, can help to drive the reaction to completion.

Catalyst Concentration: The concentration of the acid or enzyme catalyst affects the reaction rate. For acid catalysis, higher concentrations can increase the rate but may also lead to side reactions. In enzymatic synthesis, the optimal amount of biocatalyst needs to be determined to balance cost and reaction time. researchgate.net

Temperature: Higher temperatures generally increase the rate of esterification. However, excessively high temperatures can cause degradation of the reactants or products and can deactivate enzymatic catalysts. For enzymatic synthesis, temperatures are typically kept moderate. researchgate.net

Water Removal: Continuous removal of water is critical for shifting the reaction equilibrium towards the formation of the ester and achieving high conversion rates. This is often accomplished using vacuum distillation or by passing dry nitrogen through the reaction mixture. nih.gov

Reaction Time: The reaction is monitored over time until the desired level of conversion is reached, which can be determined by measuring the remaining acid content (acid value). googleapis.com

By carefully controlling these parameters, it is possible to produce this compound with high yield and purity, suitable for its various applications.

Temperature Control Strategies and Mitigation of Thermal Degradation

Precise temperature control is critical in the synthesis of this compound to optimize the reaction rate while preventing thermal degradation. Industrial processes typically operate at temperatures between 150°C and 200°C. Higher temperatures increase the reaction rate but must be carefully managed to avoid decomposition of the ester, which can occur at temperatures exceeding 200°C. cir-safety.org For laboratory-scale synthesis, a lower temperature range of 60°C to 80°C is often employed to minimize the risk of thermal degradation.

Effective temperature control strategies involve the use of jacketed reactors with thermal fluids, allowing for precise and uniform heating. Monitoring the reaction temperature in real-time with calibrated probes is essential. In case of temperature overshoots, cooling systems can be activated to quickly bring the temperature back to the desired range.

Water Removal Techniques (e.g., Dean-Stark Apparatus, Vacuum Distillation)

The continuous removal of water is a crucial step in the synthesis of this compound as it shifts the reaction equilibrium towards the formation of the ester product, thereby increasing the yield. Several techniques are employed for this purpose:

Dean-Stark Apparatus: In a laboratory setting, a Dean-Stark apparatus is commonly used. This glassware allows for the azeotropic removal of water with a solvent that is immiscible with water, such as toluene (B28343) or xylene. The solvent and water vapor distill from the reaction mixture, condense, and are collected in a graduated tube where the denser water separates and can be drained off, while the solvent is returned to the reaction flask.

Vacuum Distillation: Applying a vacuum to the reaction vessel lowers the boiling point of the water, facilitating its removal at a lower temperature. This technique is particularly useful for preventing thermal degradation of the reactants and products.

Reactive Distillation: This advanced technique combines the chemical reaction and separation of products in a single unit. As the esterification reaction proceeds, the water produced is continuously removed by distillation, which drives the reaction to completion. This method has been shown to significantly reduce reaction volume and improve conversion rates in the synthesis of similar esters.

Pervaporation/Vapor Permeation: This membrane-based separation technique can be used to selectively remove water from the reaction mixture. The mixture is brought to its boiling point, and the resulting vapor is passed over a semipermeable membrane that allows water vapor to pass through while retaining the other components, which are then recycled back into the reactor. google.com

Influence of Molar Ratios on Reaction Equilibrium

The molar ratio of the reactants, myristyl alcohol and neopentanoic acid, significantly influences the reaction equilibrium and the final yield of this compound. To drive the esterification reaction forward, it is common practice to use an excess of one of the reactants. In the synthesis of similar esters, using a molar excess of the alcohol is a common strategy. cir-safety.org For instance, a molar ratio of 1.2:1 of alcohol to acid has been suggested to push the equilibrium towards the product side. By increasing the concentration of one reactant, the likelihood of collisions between the reactant molecules increases, favoring the formation of the ester.

The optimal molar ratio is often determined empirically and depends on factors such as the specific catalyst used, the reaction temperature, and the efficiency of the water removal technique.

Industrial Scale-Up Considerations and Process Engineering

Scaling up the synthesis of this compound from the laboratory to an industrial scale involves careful consideration of reactor design, catalyst selection, and purification methods to ensure efficiency, cost-effectiveness, and product quality.

Reactor Design and Operation (Batch vs. Continuous Stirred Tank Reactors)

The choice of reactor is a critical factor in the industrial production of this compound.

Batch Reactors: These are the most common type of reactor used for the production of esters. In a batch process, the reactants are charged into a stirred vessel, heated to the reaction temperature, and the reaction is allowed to proceed until the desired conversion is achieved. The product is then discharged, and the reactor is cleaned for the next batch. Batch reactors offer flexibility in producing different products in the same equipment.

Continuous Stirred Tank Reactors (CSTRs): In a CSTR, reactants are continuously fed into the reactor, and the product is continuously withdrawn. This allows for a more consistent product quality and can be more efficient for large-scale production of a single product. CSTRs are often used in series to achieve high conversions. For esterification reactions like the synthesis of this compound, a CSTR setup can be integrated with a continuous water removal system.

The table below summarizes the key differences between batch and continuous stirred tank reactors for this compound synthesis.

FeatureBatch ReactorContinuous Stirred Tank Reactor (CSTR)
Operation DiscontinuousContinuous
Flexibility High (can produce multiple products)Low (dedicated to a single product)
Production Scale Small to largeLarge
Product Consistency Can vary between batchesHigh
Control SimplerMore complex
Initial Investment LowerHigher

Exploration of Heterogeneous Catalysts for Greener Processes

Traditionally, homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are used for the synthesis of this compound. However, these catalysts can be corrosive, difficult to separate from the product, and can lead to the formation of byproducts.

In line with the principles of green chemistry, there is a growing interest in the use of heterogeneous catalysts. catalysis.blogrsc.orgmdpi.com These are solid catalysts that are in a different phase from the reactants. catalysis.blogresearchgate.net Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies the purification process and allows for the catalyst to be reused. researchgate.net

Examples of heterogeneous catalysts that could be explored for this compound synthesis include:

Solid acid catalysts: Such as zeolites and sulfated zirconia. While sulfated zirconia has shown low activity for similar esterifications, other solid acids may be more effective.

Enzymatic catalysts: Lipases can be used as biocatalysts for esterification under milder reaction conditions, which can reduce energy consumption and the formation of byproducts.

The use of heterogeneous catalysts contributes to a more sustainable and environmentally friendly process by reducing waste and avoiding the use of hazardous materials. catalysis.blogrsc.orgmdpi.comresearchgate.net

Post-Synthesis Purification Techniques

After the synthesis of this compound, the crude product contains unreacted starting materials, the catalyst, and byproducts. Several purification techniques are employed to obtain a product of high purity.

Washing: The crude ester is typically washed with water to remove any residual acid catalyst and water-soluble impurities. An alkaline solution, such as a dilute sodium bicarbonate solution, may also be used to neutralize and remove the acid catalyst.

Vacuum Distillation: This is a key purification step to separate the this compound from unreacted starting materials and other volatile impurities. cir-safety.org By reducing the pressure, the boiling point of the ester is lowered, preventing thermal degradation.

Adsorbent Treatment: The purified ester may be treated with adsorbents like activated carbon or silica (B1680970) gel to remove color and odor-causing impurities. epo.org

Filtration: The final step is often filtration to remove any solid particles, such as residual catalyst or adsorbent material.

The combination of these techniques ensures that the final this compound product meets the high purity standards required for its applications in the cosmetics and personal care industries.

Advanced Analytical Characterization of Myristyl Neopentanoate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of Myristyl Neopentanoate, confirming its identity by probing the interactions of molecules with electromagnetic radiation. Different spectroscopic methods provide complementary information about the molecular framework, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Branching and Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the myristyl and neopentanoate moieties and revealing the compound's characteristic branching.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the long, straight-chain myristyl group and the highly shielded, branched neopentanoate group.

A sharp, intense singlet peak is predicted for the nine equivalent protons of the tert-butyl group of the neopentanoate moiety.

A triplet signal is expected for the methylene (B1212753) protons (-CH₂-) of the myristyl chain that are directly attached to the ester oxygen.

A complex multiplet or series of overlapping signals would represent the numerous methylene protons within the long alkyl chain.

A terminal methyl group (-CH₃) on the myristyl chain would appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This is particularly useful for confirming the presence of the quaternary carbon in the neopentanoate group and the full complement of carbons in the myristyl chain.

A signal corresponding to the carbonyl carbon (C=O) of the ester is expected to appear significantly downfield.

Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group will confirm the neopentanoate structure.

A series of signals will correspond to the fourteen carbons of the myristyl alcohol chain.

Predicted NMR Chemical Shifts for this compound

GroupAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Neopentanoate Moiety-C(CH₃)₃~1.2~27
-C(CH₃)₃-~39
-C=O-~178
Myristyl Moiety-O-CH₂-~4.0~64
-(CH₂)₁₂-~1.2-1.6~22-32
-CH₃~0.9~14

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Completion Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. cir-safety.org The most prominent feature in its IR spectrum is the strong absorption band characteristic of the ester carbonyl group. spectroscopyonline.com

Key expected absorption bands include:

C=O Stretch: A strong, sharp peak typically appears in the region of 1755-1735 cm⁻¹, which is indicative of a saturated aliphatic ester. spectroscopyonline.com

C-O Stretch: Esters exhibit two C-O stretching vibrations. A strong, characteristic band between 1250-1150 cm⁻¹ is expected from the C-C(=O)-O portion. spectroscopyonline.com Another C-O stretch from the O-CH₂ part of the myristyl group would appear around 1100 cm⁻¹.

C-H Stretch: Multiple sharp peaks in the 2960-2850 cm⁻¹ region correspond to the stretching vibrations of the numerous C-H bonds in the long alkyl chain and the tert-butyl group.

FTIR is also an invaluable tool for monitoring the synthesis of this compound, which is typically produced via Fischer esterification of myristyl alcohol and neopentanoic acid. cir-safety.org The completion of the reaction can be confirmed by the disappearance of the broad -OH stretching band (from both the carboxylic acid and alcohol, ~3300-2500 cm⁻¹) and the appearance of the strong ester C=O peak.

Expected FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchingAlkyl (CH₃, CH₂)2960 - 2850Strong
C=O StretchingEster1755 - 1735Strong, Sharp
C-H BendingAlkyl (CH₃, CH₂)1470 - 1365Medium
C-O StretchingEster (Acyl-Oxygen)1250 - 1150Strong
C-O StretchingEster (Alkyl-Oxygen)~1100Medium

Mass Spectrometry (MS), including GC-MS, for Ester Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying this compound and analyzing its fragmentation pattern, which can further confirm its structure. nih.govresearchgate.net

In Electron Ionization (EI) mode, the molecular ion peak (M⁺·) for this compound (C₁₉H₃₈O₂) would be expected at a mass-to-charge ratio (m/z) of 298.5. However, for long-chain esters, the molecular ion peak is often weak or absent. youtube.comresearchgate.net The fragmentation pattern is therefore critical for structural confirmation.

Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. youtube.comlibretexts.org For this compound, characteristic fragments would likely include:

Acylium Ion: A prominent peak resulting from the cleavage of the C-O bond on the alcohol side, forming the neopentanoyl cation [C(CH₃)₃CO]⁺ at m/z 85.

Loss of Alkene: Cleavage of the long myristyl chain can occur, leading to a series of hydrocarbon fragments.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen from the myristyl chain to the carbonyl oxygen, followed by cleavage, could produce a protonated neopentanoic acid fragment at m/z 103.

Chromatographic Techniques for Purity Assessment and Compositional Analysis

Chromatography is essential for separating this compound from unreacted starting materials, byproducts, or other impurities, thereby allowing for accurate purity assessment. nih.govdntb.gov.ua

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. Because the compound lacks a strong ultraviolet (UV) chromophore, a universal detector such as a Refractive Index Detector (RID) is employed. researchgate.netnih.gov An RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column. shimadzu.comchromatographyonline.com

A typical HPLC-RI method for purity evaluation might involve:

Column: A normal-phase (e.g., silica) or reversed-phase (e.g., C18) column.

Mobile Phase: An isocratic (constant composition) mobile phase is required for stable RID operation. shimadzu.com For a normal-phase separation, a mixture like hexane (B92381) and ethyl acetate (B1210297) could be used. For reversed-phase, a mixture such as acetonitrile (B52724) and isopropanol (B130326) might be suitable.

Detection: The RID would show a peak for this compound, and its purity would be calculated based on the area percentage of this main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is the preferred method for identifying and quantifying volatile impurities in a this compound sample. nih.gov This is crucial for quality control, as residual reactants or solvents can affect the final product's properties.

Potential volatile impurities that can be profiled by GC include:

Myristyl alcohol (tetradecanol)

Neopentanoic acid

Residual solvents used during synthesis or purification.

The GC analysis involves heating the sample to vaporize the components, which are then separated based on their boiling points and interaction with the stationary phase of the GC column. chromatographyonline.com The retention time of each peak is used for identification (by comparison with standards), and the peak area is used for quantification.

Specialized Methodologies for Quality Control and Assurance

To guarantee the high quality of this compound, specific analytical tests are conducted to control critical chemical parameters. These tests are designed to detect and quantify impurities that could affect the performance, stability, and sensory characteristics of the final product. Key among these are methods to determine the presence of unreacted starting materials and to analyze the molecular weight distribution, which can indicate the presence of oligomeric species or other impurities.

The determination of the acid value is a critical quality control parameter in the manufacturing of this compound. This analysis quantifies the amount of residual free acids, such as neopentanoic acid, that did not react during the esterification process. The acid value is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the sample. antpedia.comyoutube.com A high acid value can indicate an incomplete reaction, leading to potential stability issues and undesirable sensory properties in the final cosmetic formulation.

The methodology for determining the acid value is a well-established titrimetric procedure. intertekinform.comslideshare.net A precisely weighed sample of this compound is dissolved in a suitable organic solvent mixture, such as ethanol (B145695) and diethyl ether. intertekinform.com This solution is then titrated with a standardized solution of potassium hydroxide, typically in an alcoholic solvent, using a colorimetric indicator like phenolphthalein (B1677637) to signal the endpoint of the neutralization reaction. intertekinform.comslideshare.net The volume of the potassium hydroxide solution consumed is directly proportional to the amount of free acid present in the sample.

The acid value is a crucial indicator of the purity and refinement of the ester. For cosmetic-grade esters, a low acid value is desirable, as it signifies a high degree of conversion and a low level of irritating residual acids. The acceptable limits for the acid value of this compound are typically defined by internal manufacturing specifications and industry standards for high-quality emollients.

Table 1: Representative Data for Acid Value Determination of this compound

Parameter Method Specification Result (Example Batch A) Result (Example Batch B)
Acid ValueTitration with 0.1 N KOH≤ 0.5 mg KOH/g0.2 mg KOH/g0.4 mg KOH/g
Unreacted Neopentanoic AcidCalculation based on Acid ValueLowConformsConforms

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of a substance. shimadzu.com.sgmtoz-biolabs.com While GPC is most commonly associated with the analysis of large polymers, it can be adapted to provide valuable information about the purity and consistency of smaller molecules like this compound. researchgate.netnews-medical.net In the context of quality control for this ester, GPC can be employed to detect the presence of higher molecular weight species, such as oligomers that may have formed through side reactions, or to identify the presence of unreacted myristyl alcohol.

The principle of GPC involves the separation of molecules based on their size, or more accurately, their hydrodynamic volume in solution. mtoz-biolabs.com The sample is dissolved in an appropriate solvent and injected into a column packed with a porous gel. news-medical.net Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute from the column more quickly. mtoz-biolabs.com Smaller molecules can diffuse into the pores, resulting in a longer retention time. mtoz-biolabs.com A detector, such as a refractive index detector, is used to measure the concentration of the eluting molecules as a function of time, generating a chromatogram. shimadzu.com.sg

By calibrating the GPC system with a series of standards of known molecular weights, a calibration curve can be created that correlates retention time with molecular weight. youtube.com This allows for the determination of the number average molecular weight (Mn), the weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample. For a pure, single-component substance like this compound, the expectation is to observe a single, narrow peak, indicating a very low polydispersity. The presence of additional peaks or a broadening of the main peak can signify the presence of impurities or byproducts.

Table 2: Illustrative GPC Data for this compound Quality Assessment

Parameter Method Expected Result for High Purity Sample Observation (Example Batch C) Interpretation
Peak ProfileGPC with Refractive Index DetectorSingle, sharp, symmetrical peakPredominantly a single peak with a minor shoulder at a lower retention timeHigh purity with a trace amount of a higher molecular weight species
Number Average Molecular Weight (Mn)GPC AnalysisCorresponds to the theoretical molecular weight of this compoundSlightly higher than theoreticalConsistent with the presence of a minor, higher molecular weight component
Polydispersity Index (PDI)GPC AnalysisClose to 1.01.05Narrow molecular weight distribution, indicating high purity

Mechanistic Studies of Myristyl Neopentanoate in Formulation Science

Rheological Modulation and Viscosity Control Mechanisms

The influence of myristyl neopentanoate on the flow characteristics (rheology) of a formulation is a key aspect of its utility. It can act as a viscosity modifier through its interactions with other formulation components and its behavior within different emulsion types. Emollients are recognized as multifunctional ingredients that can thicken anhydrous, oil-in-water, and water-in-oil formulations. ulprospector.com

The role of this compound in controlling viscosity varies depending on the formulation type. ulprospector.com

Water-in-Oil (W/O) Emulsions: In W/O emulsions, this compound is part of the continuous external phase. Here, its role is more direct in determining the bulk viscosity. It serves as the medium in which water droplets and other solids are dispersed. Its ability to work synergistically with oil-phase gelling agents, such as organically modified clays, is critical for creating stable and viscous W/O systems. epo.org

Solvency Properties and Solubilization Mechanisms

This compound exhibits excellent solvency characteristics for a variety of cosmetic ingredients, which is critical for creating stable and effective formulations. Emollients are often selected to act as solvents for active ingredients. ulprospector.com

Many organic active ingredients, particularly crystalline organic UV absorbers, have limited solubility. This compound functions as an effective solvent for these materials, preventing them from recrystallizing in the formulation over time. This solubilization is crucial for maintaining the efficacy of the UV filter and ensuring the homogeneity and stability of the product. The ester's chemical structure allows it to effectively solvate the complex organic molecules of UV absorbers, keeping them dissolved in the oil phase of a sunscreen lotion or cream. google.com

Table 1: Examples of Organic UV Absorbers Requiring Oil-Phase Solvents

UV Absorber (INCI Name)Common Trade Name(s)Primary UV Range
Avobenzone (Butyl Methoxydibenzoylmethane)Parsol® 1789, Eusolex® 9020UVA
OctocryleneUvinul® N 539 T, Parsol® 340UVB/UVA
Oxybenzone (Benzophenone-3)Uvinul® M 40, Eusolex® 4360UVB/UVA
Ethylhexyl Salicylate (Octisalate)Parsol® EHS, Neo Heliopan® OSUVB

In addition to dissolving organic materials, this compound is highly effective as a dispersing agent for inorganic particulates. google.com Inorganic sunscreens like zinc oxide (ZnO) and titanium dioxide (TiO2) consist of fine powders that tend to agglomerate, which can reduce their efficacy as UV blockers and create an undesirable whitening effect on the skin. google.comepo.org

This compound, as a branched-chain ester, can function as a dispersing medium that wets the surface of the inorganic particles. google.com This process involves adsorbing onto the particle surface, reducing inter-particle attraction, and allowing for deagglomeration during mixing or milling. The result is a more uniform and stable dispersion of the sunscreen particles within the formulation. This improved dispersion not only enhances the Sun Protection Factor (SPF) but also leads to better transparency on the skin and a more pleasant sensory feel. google.com Patents have described the use of branched-chain organic compounds, including this compound, to create dispersions of microfine titanium dioxide that achieve high SPF values with lower concentrations of the inorganic powder, thereby improving cosmetic acceptability. google.com

Table 2: Dispersant Functionality of this compound for Inorganic Particulates

ParticulateChallengeMechanism of this compoundFormulation Benefit
Titanium Dioxide (TiO₂)Agglomeration, whitening effect, heavy skin feelActs as a dispersing medium, wets particle surfaces, aids in deagglomeration. google.comImproved SPF, reduced whitening, better cosmetic feel. google.com
Zinc Oxide (ZnO)Agglomeration, difficult to disperse uniformlyWets and separates particles, preventing reagglomeration. googleapis.comEnhanced UV protection, stable and uniform dispersion. nikkolgroup.com

Surface and Interfacial Phenomena in Formulations

In multiphase systems like emulsions, the boundaries between immiscible phases (e.g., oil and water) are known as interfaces. The phenomena occurring at these interfaces are critical to the stability and performance of the final product. columbia.edu Molecules at an interface possess higher energy than those in the bulk phase, giving rise to interfacial tension—a force that systems naturally try to minimize. columbia.eduuobaghdad.edu.iq

Spreading Dynamics and Film-Forming Characteristics

The spreading behavior of an emollient on the skin is a critical factor in the initial sensory perception of a cosmetic product. Esters with lower viscosity and lower molecular weight tend to spread more readily. The spreading characteristics of this compound are influenced by its unique molecular structure. The branched nature of the neopentanoate group disrupts the linear packing that can occur with straight-chain esters, contributing to a lower viscosity and, consequently, enhanced spreadability.

When applied to the skin, this compound forms a non-occlusive film that contributes to its skin-conditioning effects. This film helps to reduce transepidermal water loss (TEWL) while providing a smooth and soft appearance to the skin's surface. Research on analogous branched-chain esters, such as isodecyl neopentanoate, demonstrates a direct correlation between viscosity and spreading values; as viscosity decreases, the spreading area increases. cosmeticsandtoiletries.com Given its structure, this compound is expected to exhibit high spreadability, allowing for an even application of the formulation and a light, non-tacky feel. This efficient spreading helps in the uniform distribution of other active ingredients and pigments within the formulation. atamanchemicals.com

Role in Emulsion Stability and Interfacial Tension Modulation

In emulsion systems, such as creams and lotions, the stability of the oil and water phases is paramount. Emollient esters like this compound reside in the oil phase and can influence stability at the oil-water interface. The effectiveness of an emulsifier system is often linked to its ability to lower the interfacial tension between the two immiscible phases, which facilitates the formation of fine droplets and prevents coalescence. researchgate.net

Contributions to Formulation Aesthetics and Sensory Attributes

The sensory profile of a topical product is a primary driver of consumer acceptance. This compound is specifically chosen by formulators for its ability to impart a desirable aesthetic and feel.

The characteristic non-greasy and dry after-feel of this compound is a direct result of its molecular architecture. The bulky, spherical nature of the neopentanoate group creates significant steric hindrance. This prevents the long myristyl chains from aligning and packing closely together, a phenomenon that typically results in a heavy, oily, or greasy sensation on the skin. alzointernational.com

Upon application, the ester spreads into a thin, uniform film. Its relatively low viscosity and branched structure lead to rapid absorption and a perception that the product has vanished, leaving behind a soft, smooth, and almost powdery finish. This "dry" feel is highly sought after in formulations for oily or combination skin, as well as in products where a light, elegant texture is desired. Analogous esters like isostearyl neopentanoate are also prized for their ability to reduce greasiness and impart a silky, non-oily feel to formulations. atamanchemicals.comspecialchem.com

Lubricity refers to the slip and glide of a product during application. This compound enhances lubricity, reducing drag and friction as the product is spread across the skin. lehvoss.it This property is attributed to the ester's function as an emollient, which forms a smooth layer on the skin's surface. cosmeticsinfo.org The long myristyl portion of the molecule provides the substantive conditioning, while the branched neopentanoate end ensures the film remains light and non-tacky. This combination results in a perceptible increase in slip, making the application process smoother and more pleasant. This attribute is particularly valuable in makeup, sunscreens, and daily-wear moisturizers where effortless application is key. atamanchemicals.com

Comparative Formulation Research with Analogous Esters

To fully appreciate the performance of this compound, it is useful to compare it with other emollient esters. Structure-function relationships are key to predicting how an ester will behave in a formulation.

The performance and feel of an emollient ester are governed by several structural factors, including molecular weight, chain length, and the degree of branching. researchgate.net

Molecular Weight and Viscosity: Generally, lower molecular weight and lower viscosity esters exhibit faster spreading and a lighter skin feel. cosmeticsandtoiletries.com

Branching: The introduction of branching on either the alcohol or the acid portion of the ester significantly impacts its sensory profile. Branched esters, like this compound, are less oily and have a drier feel than their linear counterparts of similar molecular weight because the branching disrupts the formation of a dense, occlusive film. ulprospector.com

Polarity: The polarity of the ester affects its solvency for other ingredients (like UV filters) and its feel on the skin. More polar esters can feel lighter and less greasy. cosmeticsandtoiletries.com

A study comparing various esters highlights these relationships. For instance, isodecyl neopentanoate, a close structural analog to this compound, shows significantly higher spreading values and a lighter feel compared to esters with higher molecular weights and linear structures, such as isocetyl stearate. cosmeticsandtoiletries.com this compound, with its C14 chain, would be expected to have slightly more body and substantivity than a C10 ester like isodecyl neopentanoate, but would still retain the light, non-greasy feel characteristic of the neopentanoate family.

Interactive Table: Physicochemical Properties of Comparative Esters This table presents data from a study on analogous esters, illustrating the relationship between molecular structure and physical properties that influence sensory performance. cosmeticsandtoiletries.com

EsterMolecular Weight ( g/mol )Viscosity (cPs)Spreading Value (mm²/10 min)Surface Tension (dynes/cm)
Diisopropyl Adipate230.3672929.5
Isodecyl Neopentanoate270.51155629.8
Isocetyl Stearate480.95025532.2
Octyldodecyl Stearoyl Stearate790.016511533.9

This compound as a Strategic Alternative to Silicones and Mineral Oil in Formulations

In the ever-evolving landscape of cosmetic and pharmaceutical formulation science, the demand for ingredients that offer superior sensory experiences without compromising performance has led to a critical evaluation of traditional emollients. Among the newer generation of esters, this compound has emerged as a compelling alternative to commonly used ingredients like silicones and mineral oil. Its unique chemical structure, an ester of myristyl alcohol and neopentanoic acid, bestows upon it a distinctive combination of properties that allows it to mimic the desirable attributes of silicones while offering a more favorable profile in certain formulation types, and to upgrade the sensory experience of formulations traditionally reliant on mineral oil.

The strategic replacement of silicones, such as dimethicone and cyclomethicone, or mineral oil with this compound is driven by several factors. For silicones, while they are lauded for their silky, smooth feel and excellent spreading characteristics, there is a growing consumer and formulator demand for silicone-free formulations. This is often due to perceptions around environmental persistence and a desire for ingredients from different chemical families. In the case of mineral oil, while it is a highly effective and economical occlusive agent, it can be perceived as greasy, heavy, and comedogenic by some consumers. This compound presents an opportunity to formulate products with a lighter, more elegant skin feel.

Detailed Research Findings

Research into the comparative performance of this compound against silicones and mineral oil has focused on several key areas: sensory profile, spreadability, and emolliency. While direct, peer-reviewed comparative studies on this compound are not abundant in publicly available literature, data from ingredient suppliers and analogous studies on similar esters provide valuable insights.

Sensory Profile: The sensory characteristics of an emollient are paramount to consumer acceptance. Silicones are known for their characteristic slip and non-greasy feel. In contrast, mineral oil often imparts a heavier, more occlusive sensation. This compound is positioned to bridge this gap. Its branched-chain structure contributes to a lower viscosity and a lighter, more powdery after-feel compared to the often greasy feel of mineral oil. While it may not possess the identical volatile, fast-breaking feel of a low-viscosity silicone like cyclomethicone, it offers a substantive yet non-tacky emollience that is often described as velvety or silky.

A general comparison of the sensory attributes can be summarized in the following table:

Sensory AttributeThis compound (Anticipated Profile)Silicones (e.g., Dimethicone)Mineral Oil
Initial Feel Light, CushionySilky, SlipperyOily, Substantive
Spreadability Good to ExcellentExcellent, Fast-spreadingModerate to Good
Playtime ModerateShort to ModerateLong
After-feel Powdery, Velvety, Non-greasyDry, Smooth, Non-tackyGreasy, Occlusive
Shine Low to ModerateLow to ModerateHigh

Spreadability: The ability of a formulation to spread easily and evenly across the skin is a critical performance metric. Silicones, particularly volatile silicones, are known for their high spreadability. Mineral oil's spreadability is dependent on its viscosity grade. This compound, due to its ester structure and relatively low molecular weight for an emollient, exhibits good spreading properties. It provides a lubricious feel during application, allowing for uniform coverage without the drag that can be associated with higher viscosity oils.

Emolliency and Occlusion: Emolliency refers to the ability of an ingredient to soften and soothe the skin, while occlusion is the formation of a barrier to prevent water loss. Mineral oil is a well-known occlusive agent. Silicones, while forming a film on the skin, are generally considered to be less occlusive than mineral oil, allowing for some degree of "breathability." this compound provides a good balance of emolliency and moderate occlusion. It forms a substantive film on the skin that helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration. However, this film is typically less heavy and greasy than that of mineral oil, leading to a more comfortable and cosmetically elegant feel.

The following table provides a comparative overview of the physical and functional properties:

PropertyThis compoundSilicones (e.g., Dimethicone)Mineral Oil
Chemical Class EsterPolydimethylsiloxaneHydrocarbon
Polarity MediumLowNon-polar
Viscosity Low to MediumVaries by gradeVaries by grade
Primary Function Emollient, Skin-Conditioning AgentEmollient, Slip Agent, Film FormerEmollient, Occlusive Agent
Solubility Soluble in oils and organic solventsSoluble in non-polar solventsSoluble in non-polar solvents

Degradation Pathways and Environmental Fate of Myristyl Neopentanoate

Hydrolytic Stability and Kinetic Studies of Ester Bond Cleavage

The hydrolysis of Myristyl neopentanoate involves the cleavage of its ester bond to yield myristyl alcohol and neopentanoic acid. The rate and extent of this reaction are significantly influenced by environmental factors such as pH and temperature.

The hydrolysis of esters is subject to catalysis by both acids and bases. libretexts.org Generally, the rate of hydrolysis is slowest in the neutral pH range (around 7) and increases significantly under acidic or alkaline conditions. chemguide.co.uklibretexts.org In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org In alkaline conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate salt and the alcohol. libretexts.orgchemguide.co.uk

The structure of this compound, specifically the neopentanoate moiety, imparts significant steric hindrance around the carbonyl group. This steric bulk protects the ester linkage from nucleophilic attack, making it considerably more resistant to hydrolysis compared to less hindered esters. This increased stability is a known characteristic of neopentyl esters.

Temperature is another critical factor influencing the hydrolysis rate. An increase in temperature generally accelerates the rate of chemical reactions, including ester hydrolysis, by providing the necessary activation energy for the reaction to proceed.

Table 1: Illustrative Influence of pH and Temperature on the Relative Hydrolysis Rate of a Sterically Hindered Ester like this compound.

pHTemperature (°C)Expected Relative Hydrolysis Rate
225Slow
250Moderate
725Very Slow
750Slow
1225Moderate
1250Fast

Disclaimer: This table is for illustrative purposes only and represents general trends for sterically hindered esters. Specific kinetic data for this compound are not publicly available.

The ionic strength of an aqueous solution and the types of buffer systems present can also affect the rate of ester hydrolysis. In general, the effect of ionic strength on the hydrolysis of a neutral ester like this compound is expected to be minimal. However, in buffered solutions, the buffer species themselves can act as catalysts for hydrolysis, a phenomenon known as general acid-base catalysis. The catalytic efficiency of different buffer systems can vary, and thus the degradation rate of this compound in a formulated product or in an environmental compartment could be influenced by the chemical composition of the surrounding medium.

Biodegradation Mechanisms and Environmental Transformation

The environmental transformation of this compound is predominantly driven by biodegradation, a process mediated by microorganisms. This involves the enzymatic breakdown of the ester into its constituent alcohol and carboxylic acid, which are then further metabolized.

The microbial degradation of this compound is initiated by the enzymatic hydrolysis of its ester bond. This reaction is a common pathway for the breakdown of ester-containing compounds in the environment and is catalyzed by esterase enzymes produced by a wide range of microorganisms. wikipedia.orglibretexts.orgchemguide.co.uklibretexts.orglumenlearning.com The hydrolysis of this compound yields myristyl alcohol and neopentanoic acid.

Following the initial hydrolysis, the subsequent degradation of the two resulting compounds proceeds along separate metabolic pathways.

Myristyl Alcohol: As a long-chain fatty alcohol, myristyl alcohol is generally considered to be readily biodegradable. atamanchemicals.commubychem.com Microorganisms can metabolize it through oxidation to myristic acid, which then enters the beta-oxidation pathway to be broken down into two-carbon units (acetyl-CoA). These units can then be utilized by the microorganisms for energy and biomass production.

Neopentanoic Acid: Neopentanoic acid, a branched-chain carboxylic acid, is known to be more resistant to biodegradation than its straight-chain isomers. researchgate.net However, certain microbial strains have been shown to be capable of degrading it. researchgate.net The degradation pathway for neopentanoic acid is more complex due to its quaternary alpha-carbon.

C₁₉H₃₈O₂ + O₂ → CO₂ + H₂O + Biomass

The rate and extent of this biodegradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of a competent microbial community.

Table 1: Predicted Microbial Degradation Pathway of this compound

StepReactionEnzyme ClassReactantProducts
1Ester HydrolysisEsteraseThis compoundMyristyl alcohol, Neopentanoic acid
2aAlcohol OxidationAlcohol DehydrogenaseMyristyl alcoholMyristic aldehyde
3aAldehyde OxidationAldehyde DehydrogenaseMyristic aldehydeMyristic acid
4aBeta-OxidationAcyl-CoA Synthetase, etc.Myristic acidAcetyl-CoA
2b--Neopentanoic acidFurther Metabolites

The biodegradation of this compound aligns with several principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ctpa.org.ukphoenix-chem.comcosmacon.dejoanmorais.com

One of the key principles of green chemistry is the design of chemicals that degrade after use. joanmorais.comformulabotanica.com The biodegradability of this compound into myristyl alcohol and neopentanoic acid, which can be further mineralized to carbon dioxide and water, is a desirable characteristic from a green chemistry perspective. ambujasolvex.com This prevents the long-term persistence and accumulation of the compound in the environment.

The application of Life Cycle Assessment (LCA) can provide a comprehensive evaluation of the environmental impact of this compound, from the sourcing of its raw materials to its ultimate disposal and degradation. mdpi.comctpa.org.ukcosmetics-fulfilment.co.uk Such assessments have shown that biotechnological and sustainable production methods for cosmetic esters can have a lower environmental footprint compared to traditional chemical synthesis. researchgate.net

Table 2: Alignment of this compound with Green Chemistry Principles

Green Chemistry PrincipleRelevance to this compound
Prevention The synthesis process can be optimized to minimize waste.
Atom Economy Esterification reactions can have high atom economy.
Less Hazardous Chemical Syntheses Enzymatic synthesis routes can be employed for milder reaction conditions.
Designing Safer Chemicals This compound has a favorable toxicological profile and biodegrades into metabolites with known pathways.
Safer Solvents and Auxiliaries Solvent-free synthesis or the use of green solvents can be implemented.
Design for Energy Efficiency Catalytic processes can reduce the energy requirements for synthesis.
Use of Renewable Feedstocks Myristyl alcohol can be derived from renewable plant-based oils. atamanchemicals.com
Reduce Derivatives Direct esterification avoids the need for protecting groups.
Catalysis Acid, base, or enzyme catalysts are used in its synthesis.
Design for Degradation This compound is designed to be biodegradable.
Real-time analysis for Pollution Prevention Process analytical technology can be used to monitor and control the synthesis.
Inherently Safer Chemistry for Accident Prevention The raw materials and final product have relatively low hazards.

Advanced Research Topics and Future Directions in Myristyl Neopentanoate Chemistry

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the behavior of cosmetic ingredients at a molecular level. For Myristyl Neopentanoate, these in silico approaches offer a pathway to predict its performance in complex formulations and to design novel analogs with tailored properties, reducing the need for extensive empirical testing.

The efficacy of this compound as an emollient is intrinsically linked to its interactions with other components in a formulation and with the skin's lipid matrix. Molecular dynamics (MD) simulations can provide profound insights into these interactions. By modeling the dynamic behavior of this compound molecules, researchers can visualize how they arrange themselves at interfaces, such as the oil-water interface in an emulsion or the surface of the skin. mdpi.com

These simulations can elucidate the role of its branched neopentanoate structure in creating a less-ordered, more fluid film on the skin compared to linear esters. The bulky neopentanoate group introduces steric hindrance that can disrupt the tight packing of lipid chains, contributing to the desirable sensory profile of the emollient. ck12.org Future MD studies are expected to focus on multi-component systems that more accurately mimic real-world cosmetic formulations, including interactions with surfactants, polymers, and active ingredients.

Table 1: Potential Applications of Molecular Dynamics Simulations in this compound Research

Research AreaSimulation FocusPotential Insights
Emulsion StabilityInterfacial behavior of this compound at oil-water interfacesUnderstanding of how the molecule contributes to the stability and texture of creams and lotions.
Skin Barrier InteractionAdsorption and penetration of this compound into the stratum corneumElucidation of its moisturizing mechanism and its effect on skin barrier function. acs.org
Formulation AestheticsInteraction with other cosmetic ingredients (e.g., silicones, polymers)Prediction of sensory attributes like spreadability, slip, and final feel on the skin.
Active Ingredient DeliverySolubilization and transport of active molecules within a formulationOptimization of formulations for the effective delivery of active cosmetic ingredients.

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, holds significant promise for the rational design of new emollient esters. By establishing a mathematical relationship between the molecular structure of a compound and its physicochemical properties or biological activity, these models can be used to screen virtual libraries of novel this compound analogs.

For instance, a QSPR model could be developed to predict properties like viscosity, spreading coefficient, and skin penetration based on descriptors of the ester's molecular structure. This would enable the in silico design of new emollients with, for example, a lighter feel, enhanced pigment-wetting properties, or improved compatibility with other formulation components. Future research will likely focus on developing more sophisticated models that can accurately predict the complex sensory profiles of these esters.

Exploration of Novel Synthesis Routes and Sustainable Production Technologies

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly manufacturing processes. For this compound, this translates into research on novel synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

A key area of development is the use of biocatalysis, particularly enzymatic esterification. nih.govcosmeticsandtoiletries.com Lipases are enzymes that can catalyze the formation of esters under mild conditions, often in solvent-free systems. mdpi.com This approach offers several advantages over traditional chemical synthesis, which typically requires high temperatures and strong acid catalysts, leading to potential side reactions and the formation of colored and odorous byproducts. researchgate.net

The biocatalytic synthesis of branched-chain esters, such as this compound, is an active area of research. mdpi.com Challenges include overcoming the steric hindrance presented by the branched neopentanoate moiety, which can affect the reaction rate. Research is focused on identifying robust lipases and optimizing reaction conditions to achieve high conversion rates and product purity. mdpi.com

Table 2: Comparison of Conventional and Biocatalytic Synthesis of Cosmetic Esters

FeatureConventional Chemical SynthesisBiocatalytic Synthesis
Catalyst Strong acids (e.g., sulfuric acid, p-toluenesulfonic acid)Enzymes (e.g., lipases) nih.gov
Reaction Temperature High (typically >150°C)Mild (typically 40-80°C) evonik.com
Solvents Often requires organic solventsCan be performed in solvent-free systems cosmeticsandtoiletries.com
Byproducts Potential for colored and odorous impuritiesHigh product purity with minimal byproducts researchgate.net
Energy Consumption HighLow evonik.com
Sustainability Relies on petrochemical-derived catalysts and high energy inputAligns with principles of green chemistry, using renewable biocatalysts cosmeticsandtoiletries.com

Development of Highly Sensitive and Selective Analytical Methodologies for Trace Analysis

The detection and quantification of this compound at trace levels in complex matrices, such as environmental samples or biological tissues, presents a significant analytical challenge. The development of highly sensitive and selective analytical methods is crucial for assessing its environmental fate and for potential toxicological studies.

Current analytical techniques for the analysis of esters in cosmetic products often involve chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS). aocs.org For trace analysis, techniques like solid-phase microextraction (SPME) can be employed to pre-concentrate the analyte from the sample matrix before GC-MS analysis.

Future research in this area will likely focus on the development of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), to achieve lower detection limits and greater specificity. nih.govresearchgate.net The development of specific antibodies for use in immunoassays could also provide a rapid and cost-effective method for screening large numbers of samples.

Investigation of this compound in Emerging Material Science Applications (beyond personal care)

The unique physicochemical properties of this compound, particularly its branched structure and resulting low pour point, suggest its potential for applications in material science beyond the realm of personal care. While direct research in this area is nascent, analogies can be drawn from the use of similar branched esters in other fields.

For example, branched esters are known to be effective lubricants and plasticizers. mdpi.com The neopentanoate structure could impart good thermal and oxidative stability, making this compound a candidate for use as a base oil or additive in specialty lubricants. Its plasticizing properties could be explored in the formulation of polymers, where it might enhance flexibility and processability. Further research is needed to evaluate its performance in these applications and to understand the structure-property relationships that govern its behavior in different material systems.

Integration into Multifunctional Formulations and Controlled Release Systems for Non-Pharmaceutical Applications

The ability of esters to act as solvents and carriers for active ingredients is well-established. This functionality can be extended to the development of multifunctional formulations and controlled-release systems for a variety of non-pharmaceutical applications.

For instance, this compound could be used to encapsulate and deliver fragrances in household products, providing a long-lasting and controlled release of scent. reading.ac.uknih.govcosmeticsandtoiletries.com Its emollient properties could also be beneficial in textile finishing, where it could impart a soft feel to fabrics. In the agrochemical sector, it could potentially be used as a carrier for the controlled release of pesticides or pheromones.

The development of such systems would likely involve microencapsulation technologies, where droplets of this compound containing the active ingredient are enclosed within a polymeric shell. The release of the active could then be triggered by various mechanisms, such as diffusion, rupture of the shell, or biodegradation.

Q & A

Q. What are the established synthetic pathways for Myristyl neopentanoate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of neopentanoic acid with myristyl alcohol. Key steps include acid-catalyzed reactions (e.g., sulfuric acid or p-toluenesulfonic acid) under controlled temperature (80–120°C) to minimize side reactions. Purity optimization involves fractional distillation or column chromatography. Confirm reaction completion via thin-layer chromatography (TLC) and quantify yield using gravimetric analysis. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify ester peaks and gas chromatography-mass spectrometry (GC-MS) to detect impurities .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Essential techniques include:

  • NMR spectroscopy : To confirm ester bond formation and branching patterns.
  • GC-MS : For purity assessment and identification of volatile byproducts.
  • Infrared (IR) spectroscopy : To detect functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
  • Saponification value : Quantifies ester content via titration with KOH (methodology detailed in ASTM standards) .

Q. What standardized protocols ensure safe handling and dermal toxicity evaluation of this compound?

Follow OECD Guidelines 439 (In Vitro Skin Irritation) and 404 (Acute Dermal Irritation/Corrosion). For in vivo assessment, use the Draize test on rabbit models, applying 0.5 mL/cm² under occlusive patches for 24–72 hours. Monitor erythema, edema, and histopathological changes. Include negative controls (e.g., saline) and reference irritants (e.g., sodium lauryl sulfate). Human repeat insult patch testing (HRIPT) with 50–100 subjects is recommended for final formulation safety validation .

Advanced Research Questions

Q. How can conflicting data on the comedogenic potential of this compound be systematically resolved?

Contradictions often arise from variations in study design (e.g., concentration, vehicle formulation). To resolve discrepancies:

  • Conduct dose-response studies (0.1–10% w/w) in both in vitro (e.g., follicle occlusion models using synthetic skin) and in vivo (rabbit ear assay) systems.
  • Perform meta-analyses of existing data, prioritizing studies adhering to standardized protocols (e.g., CIR Expert Panel methodologies).
  • Control for confounding factors like formulation pH, emulsifier type, and occlusion duration .

Q. What experimental designs are optimal for studying this compound’s interactions with lipid bilayers in cosmetic matrices?

Use differential scanning calorimetry (DSC) to analyze phase behavior changes in lipid bilayers. Prepare model membranes (e.g., stratum corneum lipid mixtures) and incorporate this compound at 1–5% w/w. Monitor thermotropic transitions (e.g., melting temperature shifts). Complement with fluorescence anisotropy to assess membrane fluidity alterations. For compatibility testing, combine with common cosmetic lipids (e.g., squalane, ceramides) and evaluate stability via accelerated aging tests (40°C, 75% RH for 12 weeks) .

Q. How should researchers address inconsistencies in reported thermal stability data for this compound across solvent systems?

Conflicting thermal data may stem from solvent polarity effects or impurities. Design comparative studies using thermogravimetric analysis (TGA) under inert atmospheres (N₂ flow at 10°C/min). Test stability in aprotic (e.g., hexane) vs. polar aprotic (e.g., acetone) solvents. Validate degradation products via high-performance liquid chromatography (HPLC) coupled with tandem MS. Statistical tools (e.g., ANOVA) can identify solvent-specific degradation pathways .

Methodological Best Practices

  • Reproducibility : Document experimental parameters (e.g., solvent grade, catalyst purity) in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Data Reporting : Use tables to summarize key findings (e.g., saponification values, thermal decomposition temperatures) and ensure raw data is archived as supplementary material .
  • Ethical Compliance : For human studies, obtain institutional review board (IRB) approval and adhere to Declaration of Helsinki principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.